molecular formula C12H14ClN5O B5552188 2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5552188
M. Wt: 279.72 g/mol
InChI Key: XOEZAAQIEFDCTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, including condensation catalysis and cyclization processes. For instance, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis in a fast method, as seen in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).

Scientific Research Applications

Environmental Persistence and Degradation

Research on chlorophenols, which share structural similarities with the target compound, highlights their persistence in the environment and the mechanisms through which they degrade. Chlorophenols are known to be toxic to both humans and the environment, and studies have focused on their degradation using various methods, including zero valent iron and bimetallic systems. These systems have shown potential in efficiently dechlorinating chlorophenols, suggesting similar approaches could be investigated for "2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide" (Gunawardana, Singhal, & Swedlund, 2011).

Toxicological Impact

The toxic effects of chlorinated compounds, including chlorophenols, have been a subject of concern. These compounds cause oxidative stress, immune system alterations, endocrine disruptions, and in some cases, carcinogenic effects. Understanding the toxicological impact of related compounds provides a foundation for assessing the potential health risks of "2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide" and underscores the importance of studying its behavior in biological systems (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017).

Biodegradation and Environmental Impact

The biodegradation of chlorophenols in environmental settings, particularly in aquatic environments, reveals the complexity of microbial interactions with chlorinated organic compounds. These studies shed light on the potential for natural attenuation processes to mitigate the environmental impact of such compounds. Investigating the biodegradation pathways of "2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide" could lead to insights into reducing its environmental footprint (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c1-2-7-18-16-12(15-17-18)14-11(19)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEZAAQIEFDCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

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